molecular formula C16H25N3O B6071398 1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine

1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine

Cat. No.: B6071398
M. Wt: 275.39 g/mol
InChI Key: CPYZBNBOVBIAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine can be synthesized through several methods, including the following:

  • Nucleophilic Substitution Reaction: This involves the reaction of 4-methoxyphenyl piperazine with 3-piperidinyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound.

  • Reductive Amination: This method involves the reaction of 4-methoxyphenyl piperazine with 3-piperidinone in the presence of a reducing agent, such as sodium cyanoborohydride, to form the target compound.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 1-(4-hydroxyphenyl)-4-piperidin-3-ylpiperazine.

  • Reduction: The piperazine ring can be reduced to form a piperidine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 1-(4-hydroxyphenyl)-4-piperidin-3-ylpiperazine

  • Reduction Products: Piperidine derivatives

  • Substitution Products: Various substituted piperazines and piperidines

Scientific Research Applications

1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-piperidin-3-ylpiperazine can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)piperazine:

  • 4-Methoxyphenylpiperidine: This compound features a piperidine ring instead of a piperazine ring, leading to distinct chemical behavior and applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-piperidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-20-16-6-4-14(5-7-16)18-9-11-19(12-10-18)15-3-2-8-17-13-15/h4-7,15,17H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZBNBOVBIAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.